molecular formula C11H21NO3 B2512710 N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide CAS No. 2097913-63-6

N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide

Cat. No.: B2512710
CAS No.: 2097913-63-6
M. Wt: 215.293
InChI Key: IWWJQUKAPQHELK-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide is a synthetic organic compound featuring a pent-4-enamide chain linked to a 2,3-dimethoxy-2-methylpropyl group. This structure combines an unsaturated amide backbone with ether-containing side chains, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The terminal alkene on the pent-4-enamide moiety offers a versatile handle for further chemical modifications, including cycloaddition reactions, hydrofunctionalization, and serving as a Michael acceptor. The dimethoxypropyl group can contribute to the molecule's solubility and influence its pharmacokinetic properties. Compounds with pent-4-enamide scaffolds are frequently explored as building blocks for the development of more complex molecular architectures and are of significant interest in the search for novel bioactive molecules . As a high-purity chemical, it is suited for method development, chemical library synthesis, and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-6-7-10(13)12-8-11(2,15-4)9-14-3/h5H,1,6-9H2,2-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWJQUKAPQHELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC=C)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide involves two primary components: the 2,3-dimethoxy-2-methylpropylamine moiety and the pent-4-enoyl group. The most widely documented method involves a direct amidation reaction between pent-4-enoyl chloride and 2,3-dimethoxy-2-methylpropylamine under anhydrous conditions.

Laboratory-Scale Synthesis

Step 1: Preparation of 2,3-Dimethoxy-2-Methylpropylamine
The amine precursor is synthesized via a Gabriel synthesis or reductive amination. For example, 2,3-dimethoxy-2-methylpropanol can be converted to the corresponding bromide using phosphorus tribromide, followed by reaction with phthalimide to form the phthalimide-protected amine. Hydrolysis with hydrazine yields the free amine.

Step 2: Synthesis of Pent-4-Enoyl Chloride
Pent-4-enoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane at 0–5°C. The reaction is monitored until gas evolution ceases, and the acyl chloride is purified via distillation.

Step 3: Amidation Reaction
2,3-Dimethoxy-2-methylpropylamine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. Pent-4-enoyl chloride is added dropwise, followed by triethylamine (Et₃N) to neutralize HCl. The mixture is stirred for 12–24 hours at room temperature, after which the solvent is evaporated, and the crude product is purified via column chromatography.

Key Parameters:

  • Molar Ratio: 1:1.2 (amine:acyl chloride) to ensure complete conversion.
  • Solvent: THF or dichloromethane.
  • Yield: 65–78% (laboratory scale).

Alternative Routes

Enzymatic Catalysis

Recent advances in biocatalysis have explored lipase-mediated amidation. For instance, Candida antarctica lipase B (CAL-B) immobilized on acrylic resin facilitates the reaction between pent-4-enoic acid and 2,3-dimethoxy-2-methylpropylamine in toluene at 40°C. This method offers higher selectivity but lower yields (50–60%) compared to chemical synthesis.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of the amine, pent-4-enoic acid, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF) is irradiated at 100°C for 15 minutes, achieving yields of 70–75%.

Industrial Production Methods

Industrial synthesis prioritizes scalability, cost-efficiency, and minimal waste generation. Two patented approaches are notable:

Continuous Flow Reactor System

A continuous flow process eliminates batch-to-batch variability. Pent-4-enoyl chloride and 2,3-dimethoxy-2-methylpropylamine are pumped into a tubular reactor at 25°C with a residence time of 10 minutes. The product is continuously extracted and purified via fractional distillation, achieving >90% purity and 85% yield.

Solvent-Free Mechanochemical Synthesis

Ball milling the amine and pent-4-enoic acid with a catalytic amount of H₂SO₄ at 30 Hz for 2 hours produces the amide directly. This method avoids solvent use and reduces energy consumption, yielding 80–82% product.

Optimization and Challenges

Reaction Condition Optimization

Parameter Optimal Value Impact on Yield
Temperature 0–25°C Prevents acyl chloride hydrolysis
Base Triethylamine Neutralizes HCl, drives reaction forward
Solvent Polarity Low (e.g., THF) Enhances nucleophilicity of amine

Common Pitfalls

  • Moisture Sensitivity: Acyl chloride hydrolysis reduces yields; strict anhydrous conditions are mandatory.
  • Side Reactions: Overheating may lead to Michael addition of the amine to the α,β-unsaturated amide.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Environmental Impact
Laboratory-Scale 65–78 95–98 Low Moderate (solvent waste)
Continuous Flow 85 >90 High Low (reduced solvent)
Mechanochemical 80–82 85–88 Moderate Minimal (solvent-free)

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biochemical pathways and cellular functions. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.

Comparison with Similar Compounds

Comparison with Precursor: 2-(2,3-Dihydroxypropyl)-N-(p-tolyl)pent-4-enamide

Structural Differences :

  • The precursor lacks methoxy groups, featuring two hydroxyl groups on the propyl chain instead.
  • The absence of methyl ethers makes the precursor more polar and prone to oxidative degradation.

Comparison with N-(tert-Butyl)-2-(4-chlorophenyl)-2-(N-(4-methoxyphenyl)acetamido)pent-4-enamide

Structural Differences :

  • Contains a tert-butyl group, a 4-chlorophenyl substituent, and a 4-methoxyphenylacetamido moiety, increasing steric bulk and electronic complexity.

Properties :

  • Exhibits biological activity (details unspecified in evidence), unlike the target compound, which lacks reported bioactivity data.
  • Higher molecular weight and lipophilicity due to aromatic substituents may enhance membrane permeability.

Comparison with Pyrazole-Sulfonyl Derivatives

Structural Differences :

  • Example: N-(2,3-Dimethyl-phenyl)-2-[4-(1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl)-piperazin-1-yl]-acetamide features a pyrazole-sulfonyl group and piperazine ring, diverging significantly from the target compound’s aliphatic methoxy substituents .

Data Tables

Table 2: Physicochemical and Functional Properties

Compound Name Polarity Stability Biological Activity Solubility (Predicted)
N-(2,3-Dimethoxy-2-methylpropyl)pent-4-enamide Moderate High Not reported Low in water
Precursor (dihydroxypropyl analog) High Low Not reported Moderate in water
N-(tert-Butyl)-2-(4-chlorophenyl)...pent-4-enamide Low Moderate Reported Low in water
Pyrazole-sulfonyl derivative Variable High Not reported Low in water

Research Implications and Gaps

  • The target compound’s methoxy groups improve stability but may reduce solubility, limiting bioavailability.
  • Pyrazole-containing analogs highlight the importance of heterocycles in medicinal chemistry, a direction unexplored for the target compound.

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide is a compound of interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors. These interactions can result in either inhibitory or stimulatory effects on various biochemical pathways, indicating potential therapeutic applications.

  • Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
  • Receptor Binding : It can bind to various receptors, potentially modulating signaling pathways that affect cell proliferation and apoptosis.

Cytotoxicity and Antiproliferative Effects

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound showed significant antiproliferative activity against ovarian cancer cell lines (OVCAR5 and A2780), with IC50 values indicating effective inhibition of cell growth.
Cell LineIC50 (µM)Reference
OVCAR510
A278012

Case Studies

In a comparative study involving phenylpironetin analogs, it was found that structural modifications similar to those in this compound could enhance metabolic stability and cytotoxicity against cancer cells. The study emphasized the importance of functional group positioning in determining biological activity .

Applications in Medicinal Chemistry

This compound is being explored for various applications:

  • Pharmaceutical Development : Its unique structure makes it a candidate for developing new drugs targeting specific diseases.
  • Biochemical Research : The compound serves as a tool for studying biochemical pathways due to its ability to modulate enzyme activity.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameBiological ActivityNotable Features
N,N-DiethylacrylamideModerate cytotoxicityKnown for optical properties
N-(3-dimethylaminopropyl)methacrylamideLow cytotoxicityUsed in fiber modification
This compoundHigh cytotoxicityUnique methoxy groups enhance reactivity

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